Cas no 123599-82-6 (Acetic acid,2-[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]-, rel-)

Acetic acid,2-[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]-, rel- structure
123599-82-6 structure
Product name:Acetic acid,2-[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]-, rel-
CAS No:123599-82-6
MF:C19H29O6P
MW:384.40376
CID:104061
PubChem ID:15170591

Acetic acid,2-[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]-, rel- Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]-, rel-
    • {[2-METHYL-1-(PROPIONYLOXY)PROPOXY](4-PHENYLBUTYL)PHOSPHORYL}ACETIC ACID
    • {[2-Methyl-1-(propionyloxy)propoxy](4-phenylbutyl)phosphino}acetic acid
    • 1-[[(Carboxymethyl)(4-phenylbutyl)phosphino]oxy]-2-methylpropyl propanoate
    • 1-[[(Carboxymethyl)(4-phenylbutyl)phosphino]oxy]-2-methylpropyl propionate
    • 2-[(2-methyl-1-propanoyloxy-propoxy)-(4-phenylbutyl)phosphanyl]acetic acid
    • QV1P4R&OYOV2&Y1&1
    • [(RS)-[(1SR)-2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid
    • Fosinopril impurity I
    • BGHVPSAAFKIBID-AFMDSPMNSA-N
    • AC-7634
    • FOSINOPRIL SODIUM IMPURITY I [EP IMPURITY]
    • 2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid
    • J-505184
    • 123599-78-0
    • EC 419-270-1
    • 4-cyclohexyl-1-(((R)-((1S)-2-methyl-1-(1-oxopropoxy) propoxy) (4-phenylbutyl) phosphinyl) acetyl)
    • SCHEMBL3421837
    • Acetic acid, 2-((2-methyl-1-(1-oxopropoxy)propoxy)(4-phenylbutyl)phosphinyl)-
    • rac-Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid(Mixture of Diastereomers) (>80%)
    • ((RS)-((1SR)-2-Methyl-1-(1-oxopropoxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid
    • 2-{[2-methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl}acetic acid
    • {[2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl}acetic acid
    • AS-17601
    • Fosinopril sodium impurity I [EP]
    • XB22K6K4H7
    • 123599-82-6
    • DTXSID70924547
    • FT-0665899
    • 2-((2-Methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid
    • AKOS015967076
    • 2-(((2-Methyl-4-oxohexan-3-yl)oxy)(4-phenylbutyl)phosphoryl)acetic acid
    • ((2-Methyl-1-(1-oxopropoxy)propoxy)(4-phenylbutyl)phosphinyl) acetic acid
    • UNII-XB22K6K4H7
    • Inchi: InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)
    • InChI Key: BGHVPSAAFKIBID-UHFFFAOYSA-N
    • SMILES: CCC(OC(OP(CC(=O)O)(=O)CCCCC1C=CC=CC=1)C(C)C)=O

Computed Properties

  • Exact Mass: 368.17537
  • Monoisotopic Mass: 384.17017564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 13
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5
  • Topological Polar Surface Area: 89.9Ų
  • Surface Charge: 0

Experimental Properties

  • Boiling Point: 493.5°C at 760 mmHg
  • Flash Point: 252.2°C
  • PSA: 72.83

Acetic acid,2-[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]-, rel- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001232
Acetic acid,2-[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]-, rel-
123599-82-6 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001232
123599-82-6
¥2272.23 2023-01-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001232-5mg
Acetic acid,2-[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]-, rel-
123599-82-6
5mg
¥1096.69 2025-01-16

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